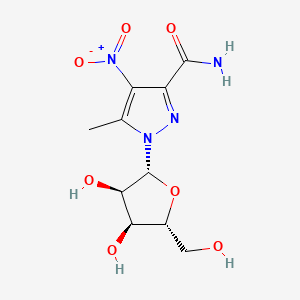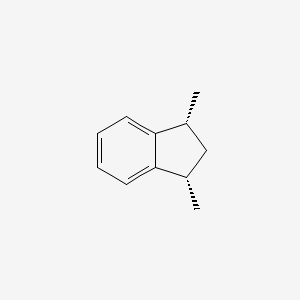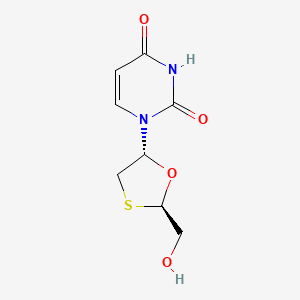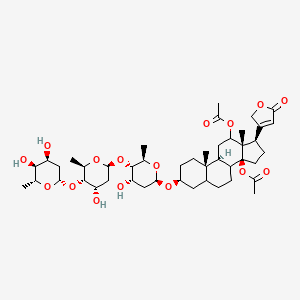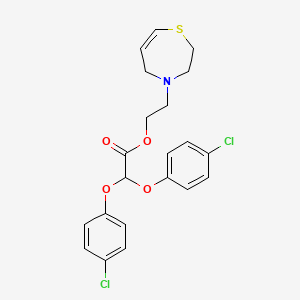
Glyoxylic acid, 2-(hexahydro-1,4-thiazepin-4-yl)ethyl ester, 2-(bis(p-chlorophenyl)acetal)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glyoxylic acid, 2-(hexahydro-1,4-thiazepin-4-yl)ethyl ester, 2-(bis(p-chlorophenyl)acetal) is a complex organic compound with significant applications in various fields This compound is characterized by the presence of glyoxylic acid, a hexahydro-1,4-thiazepin-4-yl group, and bis(p-chlorophenyl)acetal moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glyoxylic acid, 2-(hexahydro-1,4-thiazepin-4-yl)ethyl ester, 2-(bis(p-chlorophenyl)acetal) involves multiple steps. The initial step typically includes the preparation of glyoxylic acid from oxalic acid through electrosynthesis using lead dioxide cathodes in a sulfuric acid electrolyte
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Glyoxylic acid, 2-(hexahydro-1,4-thiazepin-4-yl)ethyl ester, 2-(bis(p-chlorophenyl)acetal) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
科学的研究の応用
Glyoxylic acid, 2-(hexahydro-1,4-thiazepin-4-yl)ethyl ester, 2-(bis(p-chlorophenyl)acetal) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of glyoxylic acid, 2-(hexahydro-1,4-thiazepin-4-yl)ethyl ester, 2-(bis(p-chlorophenyl)acetal) involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Glyoxylic acid: A simpler analog with similar functional groups.
Hexahydro-1,4-thiazepin derivatives: Compounds with similar thiazepin structures.
Bis(p-chlorophenyl) derivatives: Compounds containing bis(p-chlorophenyl) moieties.
Uniqueness
Glyoxylic acid, 2-(hexahydro-1,4-thiazepin-4-yl)ethyl ester, 2-(bis(p-chlorophenyl)acetal) is unique due to its combination of functional groups, which imparts distinct chemical properties and potential applications. Its complex structure allows for diverse reactivity and interactions, making it valuable in various research and industrial contexts.
特性
CAS番号 |
87565-60-4 |
|---|---|
分子式 |
C21H21Cl2NO4S |
分子量 |
454.4 g/mol |
IUPAC名 |
2-(3,5-dihydro-2H-1,4-thiazepin-4-yl)ethyl 2,2-bis(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C21H21Cl2NO4S/c22-16-2-6-18(7-3-16)27-21(28-19-8-4-17(23)5-9-19)20(25)26-13-11-24-10-1-14-29-15-12-24/h1-9,14,21H,10-13,15H2 |
InChIキー |
RBGBPGNEPQFOSM-UHFFFAOYSA-N |
正規SMILES |
C1CSC=CCN1CCOC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



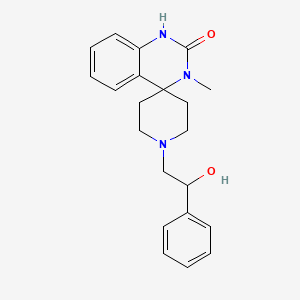
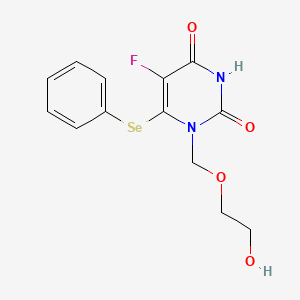


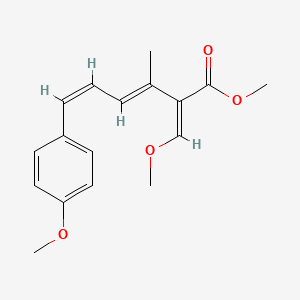
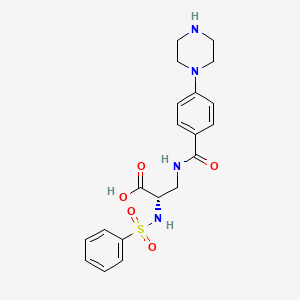
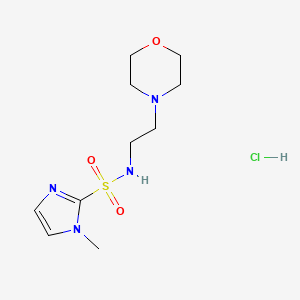
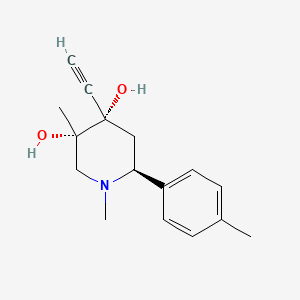
![(E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine](/img/structure/B12781217.png)
